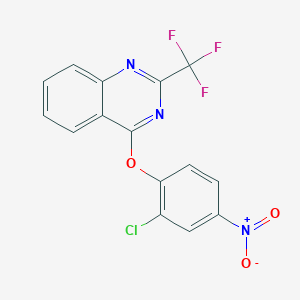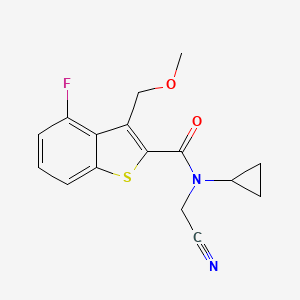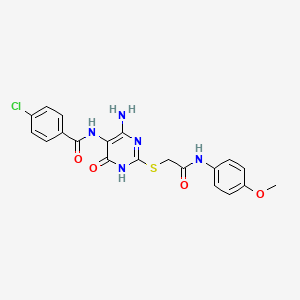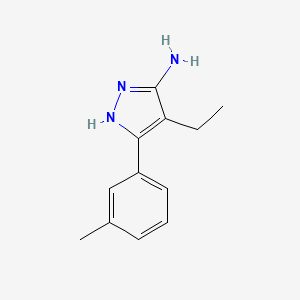![molecular formula C20H29N5O2 B2385867 6-Cyclopentyl-4,7,8-trimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione CAS No. 923427-57-0](/img/structure/B2385867.png)
6-Cyclopentyl-4,7,8-trimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyclopentyl-4,7,8-trimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is a purinergic receptor antagonist, which means it can block the action of purinergic receptors in the body. These receptors are involved in a wide range of physiological processes, making this compound a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopentyl-4,7,8-trimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:
Formation of the purine core: This step involves the cyclization of appropriate precursors to form the purine ring system.
Introduction of substituents: The cyclopentyl, trimethyl, and pentyl groups are introduced through various substitution reactions.
Cyclization to form the imidazole ring: This step involves the formation of the imidazole ring fused to the purine core.
The reaction conditions for these steps typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Cyclopentyl-4,7,8-trimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Various substitution reactions can be used to introduce different substituents onto the purine or imidazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
The reaction conditions typically involve the use of solvents like dichloromethane or ethanol, and may require specific temperatures and pressures to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions can introduce different functional groups onto the compound.
Scientific Research Applications
6-Cyclopentyl-4,7,8-trimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying purinergic receptor antagonists and their interactions with various receptors.
Biology: Researchers use this compound to study the role of purinergic receptors in various physiological processes, such as neurotransmission and inflammation.
Medicine: This compound has potential therapeutic applications, particularly in the treatment of conditions related to purinergic receptor dysfunction, such as certain neurological disorders.
Industry: It can be used in the development of new materials and chemical processes, particularly those involving purinergic receptor modulation.
Mechanism of Action
The mechanism of action of 6-Cyclopentyl-4,7,8-trimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione involves its interaction with purinergic receptors. By binding to these receptors, it can block the action of endogenous ligands, thereby modulating various physiological processes. The molecular targets and pathways involved include:
Purinergic receptors: These receptors are involved in a wide range of processes, including neurotransmission, inflammation, and cell proliferation.
Signaling pathways: By blocking purinergic receptors, this compound can modulate various signaling pathways, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
6-Cyclopentyl-4,7,8-trimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione can be compared with other similar compounds, such as:
6-Cyclopentyl-4,7,8-trimethyl-2-phenethylpurino[7,8-a]imidazole-1,3-dione: This compound has a similar structure but with a phenethyl group instead of a pentyl group.
Other purinergic receptor antagonists: There are various other compounds that act as purinergic receptor antagonists, each with unique structures and properties.
The uniqueness of this compound lies in its specific structure, which allows it to interact with purinergic receptors in a distinct manner, making it a valuable tool for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
6-cyclopentyl-4,7,8-trimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5O2/c1-5-6-9-12-23-18(26)16-17(22(4)20(23)27)21-19-24(15-10-7-8-11-15)13(2)14(3)25(16)19/h15H,5-12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAKXGHHDRVWJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(N=C3N2C(=C(N3C4CCCC4)C)C)N(C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Chloro-6-[3-(1,2,4-triazol-1-ylmethyl)-1,2,4-triazol-1-yl]pyridine](/img/structure/B2385786.png)



![N-(4-methylthiazol-2-yl)-6-(p-tolyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2385790.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-({3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamide](/img/structure/B2385792.png)

![5-ethyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2385795.png)


![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2385805.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2385806.png)

